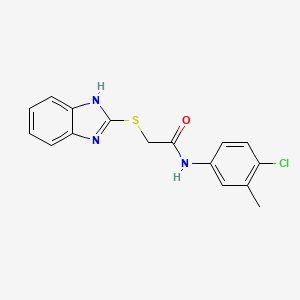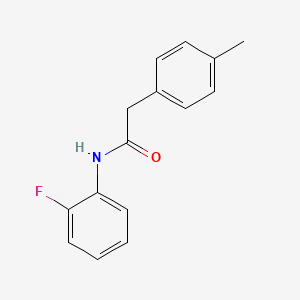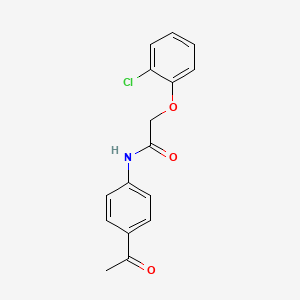![molecular formula C16H15ClN2O4 B5709926 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, also known as GW284543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antinociceptive activities. Moreover, this compound has been reported to exhibit potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the hydrolysis of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain perception, inflammation, and mood regulation.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves the inhibition of FAAH. FAAH inhibition leads to an increase in endocannabinoid levels, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been reported to produce various biological effects, including pain relief, anti-inflammatory activity, and mood regulation.
Biochemical and Physiological Effects
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been reported to exhibit various biochemical and physiological effects. It has been found to possess potent analgesic and antinociceptive activities in various animal models of pain. Moreover, this compound has been reported to exhibit anti-inflammatory activity in various in vitro and in vivo models of inflammation. Additionally, 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been reported to exhibit anxiolytic and antidepressant-like effects in various animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has several advantages for lab experiments. It has been reported to exhibit potent and selective inhibition of FAAH, which makes it an excellent tool for studying the endocannabinoid system. Moreover, this compound has been found to possess relatively low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it challenging to administer in vivo.
Zukünftige Richtungen
For the study of this compound include investigating its potential therapeutic applications in various disease states, developing novel analogs with improved solubility and potency, and studying its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with 2-(4-methoxyphenyl)ethylamine in the presence of thionyl chloride. The resulting intermediate is then treated with ammonium hydroxide to yield the final product. This synthesis method has been reported in various research articles and has proven to be efficient and reliable.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-13-5-2-11(3-6-13)8-9-18-16(20)14-10-12(17)4-7-15(14)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICZKFONXBVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)









![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)